molecular formula C20H16FN3O4S2 B2463111 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1207026-77-4

2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2463111
CAS No.: 1207026-77-4
M. Wt: 445.48
InChI Key: ABJXUMOJIKHHOE-UHFFFAOYSA-N
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Description

2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H16FN3O4S2 and its molecular weight is 445.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Agents

  • Docking Simulations and Antimicrobial Activity : Research indicates that compounds related to your chemical of interest, specifically benzene sulfonamide pyrazole oxadiazole derivatives, demonstrate significant antimicrobial and antitubercular activities. These compounds have been synthesized and evaluated against various bacterial strains and Mycobacterium tuberculosis. Molecular docking studies suggest their potential as antitubercular agents (Shingare et al., 2022).

Proton Exchange Membranes for Fuel Cells

  • Sulfonated Polyoxadiazole Membranes : A study explored the use of 1,3,4-oxadiazole derivatives in the development of proton exchange membranes for fuel cells. These membranes showed excellent thermal stability and high proton conductivity, making them suitable for medium-high temperature fuel cell operations (Xu et al., 2013).

Antiproliferative Agents

  • Synthesis and Antiproliferative Activity : Compounds with a thiophene-2-sulfonamide derivative structure have shown promising antiproliferative activity against various cancer cell lines. This suggests their potential in cancer treatment (Pawar et al., 2018).

Carbonic Anhydrase Inhibitory Activities

  • Pyrazoline Benzene Sulfonamides : A series of polymethoxylated-pyrazoline benzene sulfonamides, similar in structure to the chemical , have been shown to possess notable inhibitory effects on carbonic anhydrase isoenzymes, which may have therapeutic applications (Kucukoglu et al., 2016).

Crystal Packing Analysis

  • Role of Non-Covalent Interactions : Studies on derivatives containing the 1,2,4-oxadiazole moiety have revealed the importance of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their crystal packing. This is critical for understanding the supramolecular architecture of such compounds (Sharma et al., 2019).

Antibacterial and Antioxidant Activities

  • Biological Activity of Sulfonamide Derivatives : Sulfonamide derivatives, structurally related to the chemical , exhibit antibacterial, antifungal, and antioxidant activities, highlighting their potential in medical applications (Subramanyam et al., 2017).

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S2/c1-24(15-7-4-8-16(12-15)27-2)30(25,26)17-9-10-29-18(17)20-22-19(23-28-20)13-5-3-6-14(21)11-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJXUMOJIKHHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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